molecular formula C16H16N2O B11809701 2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole

2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B11809701
M. Wt: 252.31 g/mol
InChI Key: SKYOJUOXZYMBOH-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the condensation of ortho-phenylenediamine with 3-methoxybenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as polyphosphoric acid or sulfuric acid. The mixture is heated to facilitate the cyclization process, leading to the formation of the benzimidazole ring .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to modify the benzimidazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets within cells. The compound can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole is unique due to the specific positioning of the methoxy and dimethyl groups, which enhance its chemical reactivity and potential for diverse applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-(3-methoxyphenyl)-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C16H16N2O/c1-10-7-14-15(8-11(10)2)18-16(17-14)12-5-4-6-13(9-12)19-3/h4-9H,1-3H3,(H,17,18)

InChI Key

SKYOJUOXZYMBOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC(=CC=C3)OC

Origin of Product

United States

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